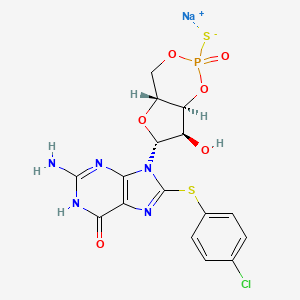

Rp-8-pCPT-cGMPS (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rp-8-pCPT-cGMPS (sodium) is a cyclic guanosine monophosphate (cGMP) analog that acts as a competitive inhibitor of cGMP-dependent protein kinases (cGKs). It is known for its high selectivity and potency in inhibiting cGKs, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rp-8-pCPT-cGMPS (sodium) involves the introduction of a p-chlorophenylthio group at the 8-position of the guanosine moiety. This modification enhances the compound’s lipophilicity and membrane permeability. The synthetic route typically includes the following steps:

Nucleophilic Substitution: Introduction of the p-chlorophenylthio group.

Cyclization: Formation of the cyclic phosphate ester.

Purification: High-performance liquid chromatography (HPLC) to achieve purity levels of ≥99%.

Industrial Production Methods

Industrial production methods for Rp-8-pCPT-cGMPS (sodium) are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Rp-8-pCPT-cGMPS (sodium) primarily undergoes substitution reactions due to the presence of the p-chlorophenylthio group. It is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, making it stable under physiological conditions .

Common Reagents and Conditions

- p-Chlorophenylthiol, guanosine derivatives, phosphorylating agents.

Conditions: Mild to moderate temperatures, aqueous or organic solvents, and controlled pH levels.

Major Products

The major product of these reactions is the cyclic phosphate ester of Rp-8-pCPT-cGMPS (sodium), which retains its inhibitory properties against cGKs .

Scientific Research Applications

2.1. Cardiovascular Studies

Research indicates that Rp-8-pCPT-cGMPS can be utilized to investigate the role of PKGs in cardiovascular physiology. For instance, studies have demonstrated that this compound can modulate vascular smooth muscle responses, thereby influencing blood pressure regulation and vascular tone .

2.2. Renal Physiology

In renal studies, Rp-8-pCPT-cGMPS has been employed to elucidate the mechanisms by which cyclic GMP mediates natriuresis (sodium excretion). It has been shown to inhibit renal tubular sodium absorption, suggesting potential therapeutic implications in conditions like hypertension and heart failure .

2.3. Neurological Research

The compound's effects on long-term potentiation (LTP) in hippocampal slices have been documented, indicating its role in synaptic plasticity and memory formation. By reducing LTP, Rp-8-pCPT-cGMPS helps researchers understand the molecular underpinnings of learning and memory .

3.1. Study on Atrial Natriuretic Peptide Signaling

A significant study characterized the role of atrial natriuretic peptide signaling in embryonic ventricular conduction systems using Rp-8-pCPT-cGMPS as a PKG inhibitor. The findings highlighted the importance of PKG in cardiac development and function .

3.2. Investigation of Epithelial Sodium Channels

Another research effort explored how Rp-8-pCPT-cGMPS influences epithelial sodium channels (ENaC). The study revealed that this compound could stimulate ENaC activity, providing insights into sodium reabsorption mechanisms relevant to kidney function .

Mechanism of Action

Rp-8-pCPT-cGMPS (sodium) exerts its effects by competitively inhibiting cGMP-dependent protein kinases (cGKs). The p-chlorophenylthio group at the 8-position enhances its affinity for cGKs, allowing it to effectively block the activation of these kinases. This inhibition disrupts the downstream signaling pathways regulated by cGMP, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Rp-8-Br-cGMPS: A brominated analog with similar inhibitory properties but different pharmacokinetic profiles.

8-pCPT-cGMP: A cGMP analog that acts as an activator rather than an inhibitor of cGKs.

Uniqueness

Rp-8-pCPT-cGMPS (sodium) is unique due to its high lipophilicity and membrane permeability, which allows it to effectively penetrate cells and inhibit cGKs at lower concentrations. Its resistance to hydrolysis by cyclic nucleotide phosphodiesterases further enhances its stability and efficacy in biological systems .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Rp-8-pCPT-cGMPS (sodium) as a cGMP-dependent protein kinase (PKG) inhibitor, and how does it differ from other cGMP analogs?

Rp-8-pCPT-cGMPS acts as a competitive inhibitor by binding to the cyclic nucleotide-binding domain of PKG, blocking endogenous cGMP signaling. Unlike activators like 8-Br-cGMP, it stabilizes PKG in an inactive conformation, making it ideal for studying downstream signaling suppression. Methodologically, confirm its specificity using kinase activity assays paired with inactive analogs (e.g., Sp-isomer controls) to rule off-target effects .

Q. How do researchers determine the optimal concentration of Rp-8-pCPT-cGMPS for in vitro studies?

Titration experiments across a range (e.g., 1–100 µM) are critical, coupled with viability assays (e.g., MTT) to exclude cytotoxicity. Include positive controls (e.g., PKG activators) and negative controls (vehicle-only) to validate dose-dependent inhibition. Pre-treat cells for 30–60 minutes before stimulus application to ensure pathway blockade .

Q. What solvent systems are recommended for reconstituting Rp-8-pCPT-cGMPS, and how does solubility impact experimental outcomes?

Use aqueous buffers (e.g., PBS or HEPES) with pH 7.4. For poor solubility, briefly sonicate or warm to 37°C. Avoid organic solvents like DMSO unless explicitly tested for compatibility with the assay. Document solvent concentration limits (e.g., <0.1% DMSO) to prevent confounding effects on cell membranes .

Advanced Research Questions

Q. How should researchers address contradictory data on Rp-8-pCPT-cGMPS efficacy across cell types or tissues?

Contradictions often arise from variability in PKG isoform expression (e.g., PKG-Iα vs. PKG-Iβ) or differences in membrane permeability. Perform:

- Western blotting to quantify PKG levels.

- Permeabilization controls (e.g., digitonin) to assess intracellular access.

- Batch consistency checks via HPLC to rule out compound degradation .

Q. What experimental controls are essential to isolate PKG-mediated signaling when using Rp-8-pCPT-cGMPS?

A robust design should include:

- Pharmacological controls : Co-treatment with cGMP analogs (e.g., 8-pCPT-cGMP) to rescue inhibition.

- Genetic controls : siRNA knockdown or CRISPR-KO of PKG isoforms.

- Off-target checks : Test structurally unrelated PKG inhibitors (e.g., KT5823) to confirm observed effects are PKG-specific .

Q. How can researchers optimize protocols for Rp-8-pCPT-cGMPS in complex models like 3D cultures or in vivo systems?

In 3D models, assess penetration using fluorescently tagged analogs. For in vivo studies:

- Use osmotic pumps for sustained delivery.

- Monitor plasma stability via LC-MS to adjust dosing intervals.

- Pair with tissue-specific PKG knockout models to validate target engagement .

Q. What computational tools or databases aid in predicting off-target interactions of Rp-8-pCPT-cGMPS?

Leverage cheminformatics platforms like SwissTargetPrediction or ChEMBL to screen for kinase promiscuity. Cross-reference with pathway databases (e.g., KEGG, Reactome) to map potential crosstalk with cAMP or calcium signaling pathways .

Q. Methodological Best Practices

Properties

Molecular Formula |

C16H14ClN5NaO6PS2 |

|---|---|

Molecular Weight |

525.9 g/mol |

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1 |

InChI Key |

JERAACMSJYSCBY-OZOPYAHTSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.